N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazole-4-sulfonamide
Description
N,3,5-Trimethyl-N-phenyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by two sulfonamide moieties and a 4-(propan-2-yloxy)benzenesulfonyl substituent. The pyrazole core is substituted with methyl groups at positions 3 and 5, while the N-phenyl group and the benzenesulfonyl moiety contribute to its structural complexity. Its synthesis likely involves sulfonyl chloride intermediates and nucleophilic substitution reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N,3,5-trimethyl-N-phenyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-15(2)29-19-11-13-20(14-12-19)30(25,26)24-17(4)21(16(3)22-24)31(27,28)23(5)18-9-7-6-8-10-18/h6-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTZWAKQLOWUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties. The structural diversity of pyrazoles allows for significant modifications that enhance their biological efficacy. The compound in focus contains a sulfonamide moiety which is often associated with improved pharmacological profiles.
Pharmacological Activities
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, several compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented. For example, compounds tested against various bacterial strains showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. In particular, derivatives have been synthesized that exhibit activity against Escherichia coli and Staphylococcus aureus, indicating their potential use in treating bacterial infections .
3. Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives. A series of synthesized compounds were evaluated for their cytotoxic effects on cancer cell lines, showing IC50 values in the low micromolar range. Notably, some derivatives exhibited selectivity towards tumor cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment using carrageenan-induced paw edema in rats, a derivative similar to the compound of interest was administered. The results indicated a significant reduction in edema compared to the control group treated with ibuprofen. The tested compound demonstrated a dose-dependent response with maximum efficacy observed at 10 mg/kg body weight .
Case Study 2: Antimicrobial Testing
A series of pyrazole derivatives were screened against Mycobacterium tuberculosis (MTB) using the BACTEC method. One derivative showed an impressive 98% inhibition rate at a concentration of 6.25 µg/mL compared to the standard rifampicin at 0.25 µg/mL .
Research Findings
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that are significant in medicinal chemistry. Some key applications include:
- Antiproliferative Activity : Recent studies have shown that derivatives of pyrazole-4-sulfonamide, including N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazole-4-sulfonamide, possess antiproliferative properties against cancer cell lines. For instance, a study demonstrated that these compounds did not exhibit cytotoxicity while effectively inhibiting cell proliferation in U937 cells .
- Anti-inflammatory Effects : Pyrazole derivatives have been tested for their anti-inflammatory properties. Some compounds within this class showed significant inhibition of inflammatory markers in various models. For example, certain pyrazole derivatives were evaluated for their ability to reduce edema in carrageenan-induced rat paw models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of these compounds is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity of synthesized compounds.
- Fourier Transform Infrared Spectroscopy (FT-IR) : To identify functional groups present in the molecule.
These characterization methods ensure that the synthesized compounds meet the necessary standards for further biological testing.
Therapeutic Potential
The therapeutic potential of this compound is being explored in several areas:
Table 1: Summary of Therapeutic Applications
| Application | Description |
|---|---|
| Anticancer | Exhibits antiproliferative activity against various cancer cell lines. |
| Anti-inflammatory | Reduces inflammation in animal models; potential use in treating arthritis. |
| Antimicrobial | Some derivatives show activity against bacteria and fungi. |
| Neuroprotective | Emerging research indicates potential neuroprotective effects. |
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of pyrazole derivatives:
- A study published in Pharmaceutical Research highlighted the synthesis and evaluation of a series of pyrazole derivatives for their anti-inflammatory activity compared to standard drugs like diclofenac sodium. Some derivatives exhibited enhanced efficacy .
- Another research article focused on the cytotoxicity and antiproliferative effects of new pyrazole derivatives on human cancer cell lines, confirming their potential as anticancer agents without significant toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazole sulfonamides, focusing on structural features, synthetic routes, and physicochemical properties.
Structural Features
Key Research Findings
- Synthetic Flexibility : Pyrazole sulfonamides are synthetically versatile, with modifications at the sulfonamide nitrogen (e.g., aryl, cycloalkyl, or heteroaryl groups) significantly altering bioactivity .
- Bulky substituents (e.g., isopropyloxy in the target compound) may sterically hinder interactions with certain enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
